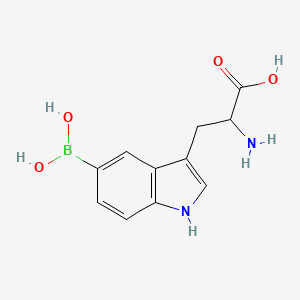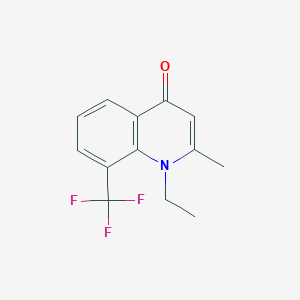
1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl acetoacetate.
Cyclization: The key step involves cyclization to form the quinoline ring. This can be achieved using various cyclization agents and conditions.
Functionalization: Introduction of the trifluoromethyl group can be done using trifluoromethylation reagents.
Industrial Production Methods
Industrial production methods would involve optimizing the reaction conditions for large-scale synthesis, ensuring high yield and purity. This might include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: Could be explored for drug development due to its unique chemical structure.
Industry: Used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one would depend on its specific application. For instance, if it is used as an antimicrobial agent, it might target bacterial enzymes or cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
2-Methylquinoline: A methyl-substituted derivative with different properties.
7-Trifluoromethylquinoline: A trifluoromethyl-substituted derivative with unique chemical reactivity.
Uniqueness
1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one is unique due to the combination of its ethyl, methyl, and trifluoromethyl substituents, which can impart distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C13H12F3NO |
|---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
1-ethyl-2-methyl-7-(trifluoromethyl)quinolin-4-one |
InChI |
InChI=1S/C13H12F3NO/c1-3-17-8(2)6-12(18)10-5-4-9(7-11(10)17)13(14,15)16/h4-7H,3H2,1-2H3 |
InChI Key |
LUAHZHRDELGEKE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=C(C=C2)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11862087.png)






![4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11862127.png)



